Ethyl 2-oxohexanoate
Overview
Description
Ethyl 2-oxohexanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various ethyl esters and related compounds, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, ethyl esters are often synthesized through esterification reactions, as seen in the synthesis of 2-Ethyl-1,1-[2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester under solvent-free conditions .
Synthesis Analysis
The synthesis of ethyl esters and related compounds can involve various methods, including esterification, condensation, and cyclization reactions. For example, the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate is achieved through a two-step synthesis starting from specific precursors . Similarly, the first synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate is accomplished by a three-component condensation reaction . These methods highlight the versatility of synthetic approaches in creating ethyl esters and related compounds.
Molecular Structure Analysis
The molecular structure of ethyl esters can be complex and is often determined using techniques such as X-ray diffraction. For instance, the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate was determined by X-ray diffraction, revealing its monoclinic P21 space group and cell parameters . This suggests that similar analytical techniques could be used to elucidate the structure of Ethyl 2-oxohexanoate.
Chemical Reactions Analysis
Ethyl esters can undergo various chemical reactions, including cyclization and complexation with metal ions. The cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to different derivatives demonstrates the reactivity of such compounds . Additionally, the synthesis of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with copper(II) and cobalt(II) ions shows the ability of ethyl esters to form complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters can be characterized by various spectroscopic methods and thermal analyses. For example, the structure of a synthesized ester was confirmed by FTIR spectroscopy , while the structures of complexes were determined by electronic absorption, IR, and NMR spectroscopy . The thermal behavior of these compounds was studied using differential scanning calorimetry and thermogravimetric analysis . These techniques provide a comprehensive understanding of the properties of ethyl esters and related compounds.
Scientific Research Applications
Photochemical Reactions
Ethyl 2-oxo-1-cyclohexanecarboxylate, a derivative of Ethyl 2-oxohexanoate, has been studied for its behavior in photochemical reactions. In a study by Tokuda, Watanabe, and Itoh (1978), it was found that this compound, when reacted in methanol, produced various esters, demonstrating its potential in the formation of ω-Substituted Esters through photochemical pathways (Tokuda, Watanabe, & Itoh, 1978).
Bioreduction Applications
Ethyl 3-oxohexanoate, closely related to Ethyl 2-oxohexanoate, has been used in bioreduction processes. A study by Ramos et al. (2011) explored its reduction to ethyl (R)-3-hydroxyhexanoate using microorganisms, achieving high conversion rates and enantioselectivity. This research highlights its potential in biocatalytic processes for producing specific chiral compounds (Ramos et al., 2011).
Analysis of Phthalate Metabolites
In the study of metabolites of Di(2-ethylhexyl)phthalate (DEHP), Wahl et al. (2001) developed a method for quantitative analysis of metabolites including 2-ethyl-3-oxohexanoic acid. This research is significant in understanding the biotransformation and potential health impacts of DEHP exposure (Wahl et al., 2001).
Catalytic Applications
The use of Ethyl 2-oxohexanoate in catalysis has been explored, for example, in copper-catalyzed coupling reactions. Lv & Bao (2007) employed ethyl 2-oxocyclohexanecarboxylate as a ligand in such reactions, leading to the successful synthesis of various compounds. This study underscores its potential as a versatile ligand in catalytic processes (Lv & Bao, 2007).
Synthesis of Precursors and Derivatives
Ethyl 2-oxohexanoate and its derivatives have been utilized in the synthesis of various chemical compounds. Thakur, Sharma, & Das (2015) demonstrated its use as a precursor in the synthesis of N-substituted quinolines, showcasing its utility in organic synthesis (Thakur, Sharma, & Das, 2015).
Safety And Hazards
Ethyl 2-oxohexanoate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing vapors or spray mist .
properties
IUPAC Name |
ethyl 2-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQGPGZATPOHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437028 | |
Record name | ethyl 2-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxohexanoate | |
CAS RN |
5753-96-8 | |
Record name | ethyl 2-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-oxohexanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CHS2NK8NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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